molecular formula C8H12O5 B3203977 2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester CAS No. 10260-41-0

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

Cat. No.: B3203977
CAS No.: 10260-41-0
M. Wt: 188.18 g/mol
InChI Key: LPLJNEHCXHAFLB-UHFFFAOYSA-N
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Description

While FDME (CAS 4282-32-0) is extensively studied as a bio-based monomer for polymers like polyethylene furanoate (PEF) , the tetrahydro variant is less documented in the literature.

Properties

IUPAC Name

dimethyl oxolane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJNEHCXHAFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester typically involves the esterification of 2,5-furandicarboxylic acid with methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2,5-Furandicarboxylic acid+2CH3OHH2SO42,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester+H2O\text{2,5-Furandicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2,5-Furandicarboxylic acid+2CH3​OHH2​SO4​​2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester+H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient separation of the product and by-products. The use of high-purity methanol and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: 2,5-Furandicarboxylic acid.

    Reduction: 2,5-Furandicarboxylic acid, tetrahydro-, diol.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Bio-based Polyesters

FDCA dimethyl ester is primarily utilized as a monomer for bio-based polyesters. It can replace PTA in the synthesis of polyethylene furanoate (PEF), which exhibits superior properties compared to traditional PET. PEF is particularly noted for its enhanced gas barrier properties, making it suitable for food and beverage packaging applications .

Table 1: Comparison of Properties between PEF and PET

PropertyPEFPET
Gas BarrierSuperiorStandard
Renewable SourceYesNo
Thermal StabilityHigherModerate

Synthesis of Poly(trimethylene furandicarboxylate)

Another application involves the reaction of FDCA dimethyl ester with bio-based 1,3-propanediol to produce poly(trimethylene furandicarboxylate) (PTF). This polymer is characterized by its high quality and colorlessness, making it ideal for high-end packaging solutions .

Metal-Organic Frameworks (MOFs)

FDCA has been explored as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized in various applications including gas storage, separation processes, and catalysis. The incorporation of FDCA into MOFs enhances their stability and functional properties due to its unique chemical structure .

Green Chemistry Initiatives

The significance of FDCA dimethyl ester extends to its role in green chemistry. As a renewable feedstock derived from biomass, it aligns with sustainability goals by providing an alternative to traditional petrochemical processes. The US Department of Energy has identified FDCA as one of twelve priority chemicals for establishing a greener chemical industry .

One-Pot Synthesis from Galactaric Acid

Recent advancements have demonstrated efficient methods for synthesizing FDCA dimethyl ester from galactaric acid using dimethyl carbonate (DMC). This one-pot synthesis has shown promising yields and simplifies the production process by minimizing the need for multiple reaction steps .

Table 2: Synthesis Conditions for FDME from Galactaric Acid

ParameterCondition
Reaction Time2 hours
Temperature200 °C
CatalystAmberlyst-36
Yield70%

Mechanism of Action

The mechanism of action of 2,5-furandicarboxylic acid, tetrahydro-, dimethyl ester involves its interaction with various molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The furan ring structure allows for interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • FDME: Synthesized via sustainable routes using bio-derived galactaric acid and DMC, a green solvent. Fe₂(SO₄)₃ is optimal for cyclization and esterification but cannot be recycled due to reduction to Fe²⁺ .
  • DEHF : Produced via conventional Fischer esterification with high yields but relies on concentrated H₂SO₄, generating waste .
  • FDCAM: Utilizes oxidative esterification of HMF, avoiding unstable FDCA intermediates, but requires noble metal catalysts .
  • Terephthalates: Fossil-based and non-renewable, but their established industrial processes ensure high efficiency .

Physicochemical and Functional Properties

Table 2: Property Comparison of FDME and Analogs
Property FDME (Aromatic) DEHF FDCAM Terephthalate Esters (e.g., DEHT)
State at RT Crystalline solid Liquid Liquid/Crystalline Liquid
Solubility Moderate in organics High in non-polar media High in polar media High in plastics
Thermal Stability ~200°C (decomposition) Stable to ~150°C ~180°C Stable to >200°C
Applications PEF production PVC plasticizer Polyester precursors PET production, plasticizers

Key Differences :

  • FDME : Preferred for PEF synthesis due to its rigid aromatic structure, which enhances barrier properties compared to PET . However, its purification requires silica gel chromatography .
  • DEHF : Acts as a bio-based plasticizer but lacks the mechanical strength of FDME-derived polymers .
  • FDCAM : Offers easier purification than FDCA but shares similar thermal limitations .
  • Terephthalates : Superior thermal stability but face sustainability challenges due to petrochemical reliance .

Environmental and Industrial Viability

  • FDME: Scores highly in green chemistry metrics (atom economy, renewable feedstock) but requires energy-intensive autoclave conditions (200°C, 50 bar) .
  • DEHF : High yield and compatibility with existing PVC infrastructure but generates acidic waste .
  • FDCAM : Uses O₂ as a benign oxidant, aligning with green chemistry principles, but scalability of CoₓOᵧ-N@C catalysts needs validation .
  • Terephthalates : Market dominance persists due to cost-effectiveness, but regulatory pressures favor bio-based alternatives like FDME .

Biological Activity

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester (FDME) is a compound of significant interest due to its potential biological activities and applications in various fields, particularly in biopolymers and pharmaceuticals. This article explores the synthesis, biological properties, and potential applications of FDME, supported by relevant research findings and data.

Synthesis of FDME

FDME can be synthesized through various methods. A notable approach involves the one-pot synthesis from galactaric acid using dimethyl carbonate (DMC) as a reagent. The reaction conditions were optimized to yield FDME with a purity of approximately 70% when using Amberlyst-36 as a catalyst at 200 °C for two hours . Additionally, recent studies have demonstrated scalable production methods from pectin-based aldaric acid, achieving yields around 50-91 mol% in laboratory and bench-scale experiments .

Antioxidant Properties

FDME has shown promising antioxidant activity. In vitro studies indicated that extracts containing FDME exhibited significant free radical scavenging abilities. The antioxidant potential was evaluated using various assays, including DPPH and reducing power assays. The results highlighted FDME's capacity to stabilize free radicals effectively .

Antibacterial Activity

Research has also demonstrated the antibacterial properties of FDME. It was identified as one of the key bioactive compounds in extracts from certain fungal species, showing effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent .

Case Studies

  • Antioxidant Activity Study :
    • Objective : To evaluate the antioxidant capacity of FDME.
    • Method : DPPH assay was employed to measure the scavenging effect.
    • Results : FDME exhibited a significant reduction in DPPH radical concentration compared to control samples, indicating its strong antioxidant properties.
  • Antibacterial Efficacy :
    • Objective : To assess the antibacterial activity of FDME against common pathogens.
    • Method : MIC values were determined for various bacterial strains.
    • Results : FDME demonstrated effective antibacterial activity with MIC values ranging from 0.625 to 20 mg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Research Findings Summary

StudyFocusKey Findings
SynthesisOptimized conditions yielded FDME with 70% purity.
ProductionScalable synthesis achieved yields up to 91 mol%.
Antioxidant ActivitySignificant free radical scavenging ability demonstrated.
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria with low MIC values.

Q & A

Q. What are the established synthesis routes for dimethyl 2,5-furandicarboxylate (FDME) from biomass-derived precursors?

  • Methodological Answer : FDME is synthesized via esterification of 2,5-furandicarboxylic acid (FDCA) with methanol or through direct oxidation of 5-hydroxymethylfurfural (HMF). A scalable carboxylation route involves catalytic oxidation of HMF derivatives using Pt/C catalysts under alkaline conditions, achieving yields >90% . Enzymatic pathways using lipase B (e.g., Novozym 435) enable transesterification of FDCA dimethyl ester with diols under solvent-free conditions, producing oligoesters with controlled chain lengths .

Q. Which spectroscopic techniques are critical for characterizing FDME and its derivatives?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm esterification completeness and regiochemistry (e.g., δ 3.8–3.9 ppm for methoxy groups) .
  • FTIR : Peaks at 1720 cm1^{-1} (C=O stretch) and 1260 cm1^{-1} (C-O-C ester linkage) validate structural integrity .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 184 for FDME) identifies molecular ions and fragmentation patterns .

Q. What safety precautions are essential when handling FDME in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : FDME may cause skin/eye irritation (H315, H319, H335). Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid dust accumulation to mitigate explosion risks .

Advanced Research Questions

Q. How do reaction conditions influence the enzymatic polymerization of FDME with aliphatic diols?

  • Methodological Answer : Lipase B (Novozym 435) catalyzes polytransesterification at 60–80°C in dry toluene. Substrate molar ratios (e.g., 1:1 FDME:diol) and diol chain length (C2–C12) dictate oligomer size. For example, 1,4-butanediol yields cyclic oligoesters (degree of polymerization = 10–12) with 85% efficiency . Temperature modulation (40–70°C) adjusts crystallinity and thermal stability .

Q. What strategies resolve contradictions in reported crystallinity of FDME-derived polyesters?

  • Methodological Answer : Crystallinity variations arise from glycol subunit parity (even vs. odd carbon chains). Poly(hexamethylene 2,5-furanoate) (C6) forms 3D crystalline phases, while poly(pentamethylene 2,5-furanoate) (C5) develops mesophases with 1D order. Post-synthesis annealing (120°C for 24 hrs) enhances crystallinity in even-chain polymers .

Q. How do electrochemical methods compare to enzymatic routes for FDCA/FDME production?

  • Methodological Answer : Electrocatalytic oxidation of HMF in neutral electrolytes (e.g., 0.1 M PBS) using NiCo2_2O4_4 electrodes achieves 98% FDCA yield at 1.4 V vs. RHE. Enzymatic cascades (e.g., alcohol oxidase + catalase) offer milder conditions (pH 7, 30°C) but require cofactor recycling, limiting scalability .

Data Contradiction Analysis

Q. Why do toxicity classifications for FDME vary across safety data sheets (SDS)?

  • Analysis : Discrepancies arise from regulatory interpretations:
  • Non-hazardous transport classification (DOT/IMDG) vs. irritant labeling (H315/H319) due to particle size (dust vs. bulk).
  • PBT/vPvB Assessment : FDME is not classified as persistent or bioaccumulative, but SDS differences reflect regional thresholds (e.g., EU REACH vs. U.S. TSCA) .

Research Methodology Tables

Synthesis Method Conditions Yield Reference
Catalytic Oxidation (HMF)Pt/C, 100°C, 10 bar O2_292%
Enzymatic TransesterificationNovozym 435, 70°C, toluene85%
Electrocatalytic OxidationNiCo2_2O4_4, 1.4 V, pH 798%
Polymer Property Glycol Chain (C#) Crystallinity Tg_g (°C)
Poly(butylene furanoate)C435%85
Poly(pentamethylene furanoate)C5Mesophase72
Poly(hexamethylene furanoate)C645%78

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

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